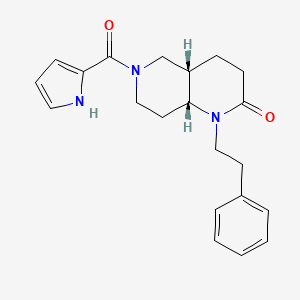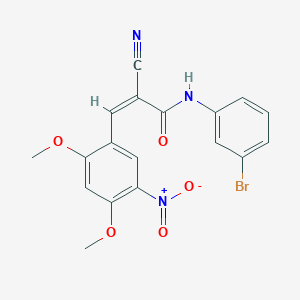
N-(3-fluoro-4-methylphenyl)-3-phenyl-2-propynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-3-phenyl-2-propynamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as FP2, and it is a member of the propargylamide family of compounds. FP2 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of FP2 is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, FP2 has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. This inhibition may lead to increased levels of dopamine, which is known to have neuroprotective effects.
Biochemical and Physiological Effects:
FP2 has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. Additionally, it has been shown to have antioxidant effects, which may help to reduce oxidative stress in the body. Studies have also indicated that FP2 may have potential as an anti-cancer agent, with some evidence suggesting that it may be effective in inhibiting the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FP2 in lab experiments is its relative ease of synthesis, which makes it readily available for research purposes. Additionally, its potential applications in a variety of areas of research make it a versatile compound. However, one limitation of using FP2 is the limited amount of research that has been conducted on its safety and efficacy, particularly in humans.
Orientations Futures
There are several potential directions for future research on FP2. One area of focus could be further investigation into its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, research could be conducted to explore its potential as an anti-inflammatory and anti-cancer agent. Finally, more studies could be conducted to evaluate its safety and efficacy in humans, which would be necessary for any potential clinical applications.
Méthodes De Synthèse
The synthesis of FP2 involves several steps, including the reaction of 3-fluoro-4-methylbenzaldehyde with phenylacetylene, followed by the addition of ammonia and subsequent reduction. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
FP2 has been used in a variety of scientific research applications, including studies on neurodegenerative diseases, cancer, and inflammation. In particular, FP2 has been shown to have potential as a neuroprotective agent, with studies indicating that it may be effective in preventing neuronal damage and reducing inflammation in the brain.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDJJFOFIQLNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C#CC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-3-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5399499.png)
![2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5399509.png)
![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5399516.png)
![2-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5399520.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5399534.png)
![4-methoxy-N-{1-[1-(2-methylalanyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide hydrochloride](/img/structure/B5399535.png)
![(4aS*,8aR*)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5399539.png)

![N,N-dimethyl-7-[(2-methylphenyl)acetyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5399553.png)
![1-(difluoromethyl)-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5399564.png)
![rel-(4aS,8aR)-6-[3-(allyloxy)benzoyl]-1-(2-aminoethyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5399583.png)
![methyl 2-{2,3,5,6-tetrafluoro-4-[3-(1-piperidinyl)-1-propen-1-yl]phenoxy}benzoate hydrochloride](/img/structure/B5399585.png)